molecular formula C8H6ClF3N2 B1459095 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine CAS No. 137276-71-2

4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine

Cat. No. B1459095
CAS RN: 137276-71-2
M. Wt: 222.59 g/mol
InChI Key: KIFRRYLRMKLLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine, or 4-Cl-CPM, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound, meaning that it has a ring-like structure with both carbon and nitrogen atoms. 4-Cl-CPM is a relatively new compound, with its first synthesis reported in 2006. Since then, it has been studied for its potential use in various fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-Cl-CPM has been studied for its potential use in a variety of scientific research applications. It has been used as a building block in the synthesis of heterocyclic compounds, such as pyrimidines, which are used in medicinal chemistry. It has also been used in the synthesis of other compounds, such as 4-chloro-2-cyclopropyl-6-(trifluoromethyl)-4-pyrimidinol, which has potential applications in the field of biochemistry.

Mechanism of Action

The mechanism of action of 4-Cl-CPM is not yet fully understood. However, it is believed that the compound acts as an intermediate in the formation of other compounds. It is also believed to be involved in the formation of covalent bonds, as well as in the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-CPM are not yet fully understood. However, it has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of various diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Cl-CPM in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be used in a variety of reactions. The limitations of using 4-Cl-CPM in laboratory experiments include its potential for toxicity and its limited availability in some areas.

Future Directions

There are a variety of potential future directions for the use of 4-Cl-CPM. These include further research into its potential use in medicinal chemistry, its potential use in the synthesis of other compounds, and its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 4-Cl-CPM could lead to new treatments and therapies. Finally, further research into the synthesis and mechanism of action of 4-Cl-CPM could lead to new and improved synthesis methods.

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-6-3-5(8(10,11)12)13-7(14-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRRYLRMKLLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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